2,2,2-Trifluoro-N-methyl-N-[2-(methylamino)ethyl]acetamide
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Overview
Description
2,2,2-Trifluoro-N-methyl-N-[2-(methylamino)ethyl]acetamide is a chemical compound with the molecular formula C₅H₉F₃N₂O. It is known for its unique properties due to the presence of trifluoromethyl and methylamino groups. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-methyl-N-[2-(methylamino)ethyl]acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with N-methyl-2-(methylamino)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-methyl-N-[2-(methylamino)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2,2,2-Trifluoro-N-methyl-N-[2-(methylamino)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-methyl-N-[2-(methylamino)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-N-methylacetamide: Similar in structure but lacks the methylaminoethyl group.
N-Methyl-2,2,2-trifluoroacetamide: Another related compound with similar properties.
Uniqueness
2,2,2-Trifluoro-N-methyl-N-[2-(methylamino)ethyl]acetamide is unique due to the presence of both trifluoromethyl and methylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
CAS No. |
61553-67-1 |
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Molecular Formula |
C6H11F3N2O |
Molecular Weight |
184.16 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-methyl-N-[2-(methylamino)ethyl]acetamide |
InChI |
InChI=1S/C6H11F3N2O/c1-10-3-4-11(2)5(12)6(7,8)9/h10H,3-4H2,1-2H3 |
InChI Key |
AXTJYUUFAJVBAJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN(C)C(=O)C(F)(F)F |
Origin of Product |
United States |
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